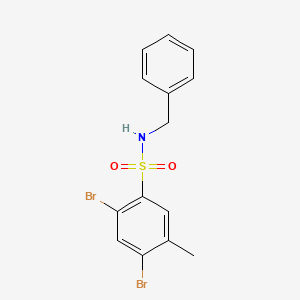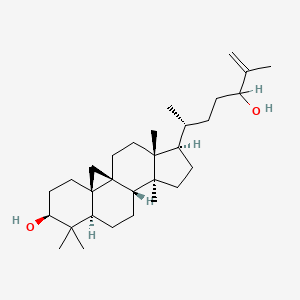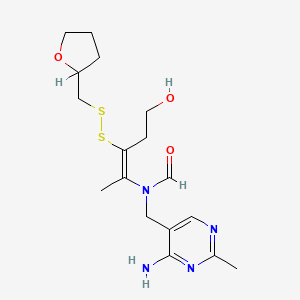
ACID YELLOW 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 16: is a synthetic azo dye widely used in various industries, particularly in textiles, paper, and leather. It is known for its vibrant yellow color and excellent dyeing properties. The compound is also referred to by its chemical name, Disodium 4,4’-[2,2’-azobis(4,1-phenyleneimino)]bis(benzenesulfonate) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acid Yellow 16 is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as phenols or amines, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through filtration, washing, and drying.
Analyse Des Réactions Chimiques
Types of Reactions: Acid Yellow 16 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond can be reduced to form aromatic amines.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate groups.
Major Products:
Oxidation: Products may include sulfonated aromatic compounds.
Reduction: Aromatic amines are typically formed.
Substitution: Various substituted aromatic compounds can be produced.
Applications De Recherche Scientifique
Acid Yellow 16 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining biological tissues and cells for microscopic examination.
Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.
Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mécanisme D'action
The mechanism of action of Acid Yellow 16 involves its interaction with various molecular targets. The dye binds to specific sites on proteins, nucleic acids, and other biomolecules, altering their optical properties. This interaction is primarily driven by electrostatic and hydrophobic forces. The pathways involved include the formation of dye-biomolecule complexes, leading to changes in color and fluorescence.
Comparaison Avec Des Composés Similaires
Acid Yellow 17: Similar in structure and used in similar applications.
Acid Yellow 36: Another azo dye with comparable properties.
Acid Yellow 23: Known for its use in food coloring and other applications.
Uniqueness: Acid Yellow 16 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Propriétés
Numéro CAS |
1324-96-5 |
|---|---|
Formule moléculaire |
C28H24O10 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





